3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, and enoyl groups
Preparation Methods
The synthesis of 3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by hydroxylation and enoylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents. Common reagents and conditions for these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and enoyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other brominated and hydroxylated cyclohepta-trienones. Compared to these compounds, 3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern and the presence of the enoyl group. This uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12Br2O3 |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
5,7-dibromo-2-hydroxy-3-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H12Br2O3/c1-10-4-2-3-5-11(10)6-7-15(20)13-8-12(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b7-6+ |
InChI Key |
IAKJUULSBLYLQT-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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